
1,2-Diethyl-4-pyrazolidinamine
Overview
Description
1,2-Diethyl-4-pyrazolidinamine is a pyrazolidine derivative featuring a five-membered heterocyclic ring with two nitrogen atoms at positions 1 and 2. The compound is substituted with ethyl groups at the 1- and 2-positions and an amine group at position 4 (Figure 1). The ethyl substituents likely enhance lipophilicity, which may influence membrane permeability and metabolic stability compared to simpler alkyl or aryl analogs.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 1,2-Diethyl-4-pyrazolidinamine and compounds from the provided evidence:
Key Observations:
- Core Structure Complexity: The patent compounds (e.g., Compounds 80, 85, 90) feature fused bicyclic or tricyclic systems (e.g., pyrido-pyrimidinones), which likely enhance binding affinity to biological targets like kinases or GPCRs due to increased planar surface area . In contrast, this compound’s monocyclic pyrazolidine core may offer synthetic simplicity and conformational flexibility.
- Substituent Effects: The diethylamino group in Compound 80 and the ethyl groups in this compound both contribute to lipophilicity, but the former’s placement on an azetidine ring (a four-membered nitrogen heterocycle) may confer distinct steric and electronic properties . Similarly, pyrrolidinyl and diazepanyl groups in Compounds 85 and 90 could modulate solubility and metabolic stability.
Properties
Molecular Formula |
C7H17N3 |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1,2-diethylpyrazolidin-4-amine |
InChI |
InChI=1S/C7H17N3/c1-3-9-5-7(8)6-10(9)4-2/h7H,3-6,8H2,1-2H3 |
InChI Key |
FQWUIOJVBDSHQH-UHFFFAOYSA-N |
SMILES |
CCN1CC(CN1CC)N |
Canonical SMILES |
CCN1CC(CN1CC)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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